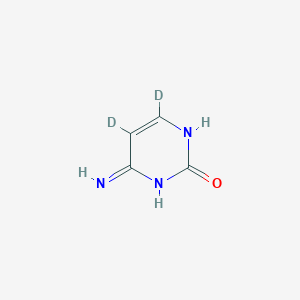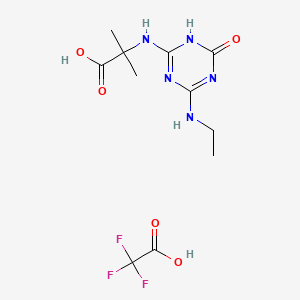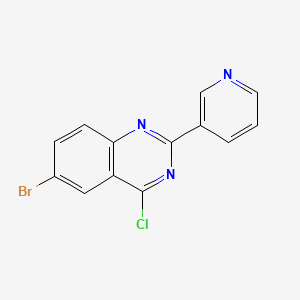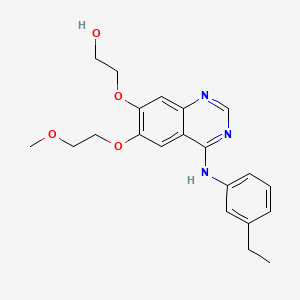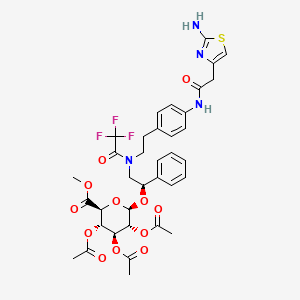
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is an intermediate compound in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound has a molecular weight of 808.78 and a molecular formula of C36H39F3N4O12S. It is primarily used in the pharmaceutical industry as a building block for the synthesis of Mirabegron derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the trifluoroacetamido group: This step involves the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The triacetate ester can be hydrolyzed to yield the corresponding glucuronide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the deacetylated glucuronide, oxidized derivatives, and substituted analogs .
Scientific Research Applications
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It serves as an intermediate in the synthesis of Mirabegron derivatives, which are used to treat overactive bladder.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is primarily related to its role as an intermediate in the synthesis of Mirabegron derivatives. Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Mirabegron O-Glucuronide: A metabolite of Mirabegron.
Other beta-3 adrenergic agonists: Compounds with similar pharmacological profiles.
Uniqueness
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which includes the trifluoroacetamido and glucuronide moieties. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of Mirabegron derivatives.
Properties
Molecular Formula |
C36H39F3N4O12S |
|---|---|
Molecular Weight |
808.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39F3N4O12S/c1-19(44)51-28-29(52-20(2)45)31(53-21(3)46)33(55-30(28)32(48)50-4)54-26(23-8-6-5-7-9-23)17-43(34(49)36(37,38)39)15-14-22-10-12-24(13-11-22)41-27(47)16-25-18-56-35(40)42-25/h5-13,18,26,28-31,33H,14-17H2,1-4H3,(H2,40,42)(H,41,47)/t26-,28-,29-,30-,31+,33+/m0/s1 |
InChI Key |
HRNOEQMGBBJGTC-HUJUMBJWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
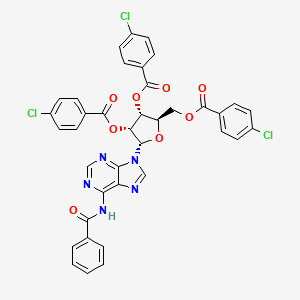
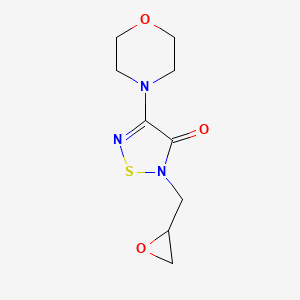
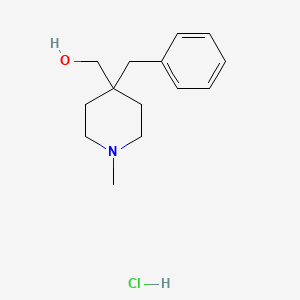
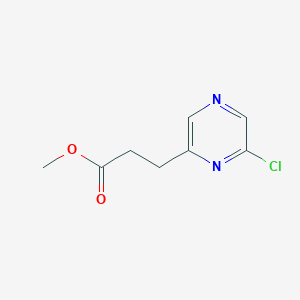
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
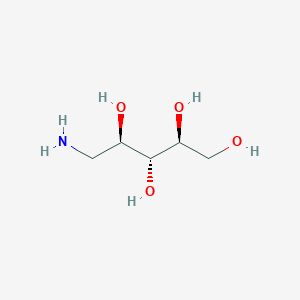
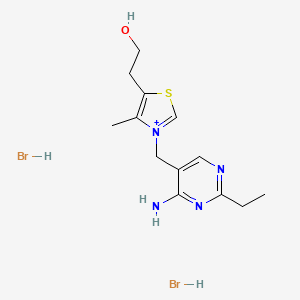
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
